4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-6-methoxy-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions, a methoxy group at the 6 position, and a carboxylic acid group at the 2 position of the indole ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core. For this compound, the starting materials would include appropriately substituted phenylhydrazine and a ketone or aldehyde with the desired fluorine and methoxy substituents. The reaction typically proceeds under reflux in methanol with methanesulfonic acid as the catalyst .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using different solvents, catalysts, or reaction temperatures. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
4,5-Difluoro-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy group, converting it to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the indole ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols, which can replace the fluorine atoms with other functional groups.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution with an amine may produce an amino-indole derivative.
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-6-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex indole derivatives. Its unique substitution pattern allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities.
Medicine: The compound’s potential therapeutic effects are investigated in various medical research areas. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid depends on its specific biological target. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit an enzyme involved in a disease pathway or activate a receptor to produce a therapeutic effect .
The molecular pathways involved in the compound’s action can vary widely depending on the specific application. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these pathways and understand the compound’s mode of action.
Vergleich Mit ähnlichen Verbindungen
4,5-Difluoro-6-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
5-Methoxy-1H-indole-2-carboxylic acid: This compound lacks the fluorine substituents, which may result in different chemical reactivity and biological activity.
4,5-Difluoro-1H-indole-2-carboxylic acid: This compound lacks the methoxy group, which may affect its solubility and interaction with biological targets.
6-Methoxy-1H-indole-2-carboxylic acid: This compound lacks the fluorine substituents, which may influence its chemical stability and reactivity.
Eigenschaften
Molekularformel |
C10H7F2NO3 |
---|---|
Molekulargewicht |
227.16 g/mol |
IUPAC-Name |
4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H7F2NO3/c1-16-7-3-5-4(8(11)9(7)12)2-6(13-5)10(14)15/h2-3,13H,1H3,(H,14,15) |
InChI-Schlüssel |
BTSSQXWBNVYGKS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C=C(NC2=C1)C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.